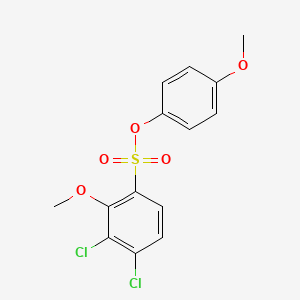

(4-Methoxyphenyl) 3,4-dichloro-2-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Agent Design

The compound has been utilized in the design of drug-like small molecules with anticancer properties. The pharmacophore hybridization approach, which plays a key role in modern medicinal chemistry, leverages such compounds to create high-affinity ligands for potential anticancer targets. This approach also aims to combat multidrug resistance issues, making (4-Methoxyphenyl) 3,4-dichloro-2-methoxybenzenesulfonate a valuable asset in the development of new anticancer agents .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit moderate antimicrobial activity. This application is crucial in the fight against microbial resistance, as new antimicrobial agents are constantly needed. The compound’s structure allows for the synthesis of molecules that can be tested against various pathogens, potentially leading to new treatments for infectious diseases .

UV Absorption

Derivatives of (4-Methoxyphenyl) 3,4-dichloro-2-methoxybenzenesulfonate have been synthesized for use as UV light absorbers. These compounds can play a significant role in protecting materials and surfaces from UV radiation, which is particularly useful in coatings, plastics, and sunscreens .

Boronic Acid Derivatives

The compound’s structure is conducive to the synthesis of boronic acid derivatives. These derivatives are important in organic synthesis and can be used in various cross-coupling reactions to create a wide array of chemical products. Boronic acids and their derivatives are also pivotal in the development of pharmaceuticals and agrochemicals .

Material Science Applications

The compound’s derivatives have been explored for their potential applications in material science. This includes their use in nonlinear optics, optoelectronics, and electrochemical sensing. Such applications are at the forefront of developing new materials with advanced functionalities .

Electrophilic Aromatic Substitution Reactions

(4-Methoxyphenyl) 3,4-dichloro-2-methoxybenzenesulfonate can be involved in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of various benzene derivatives. These reactions are essential in the production of dyes, pharmaceuticals, and agrochemicals, showcasing the compound’s versatility in organic chemistry .

properties

IUPAC Name |

(4-methoxyphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O5S/c1-19-9-3-5-10(6-4-9)21-22(17,18)12-8-7-11(15)13(16)14(12)20-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDKUWTVOQSNLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2995774.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2995776.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)